![molecular formula C19H20N4OS B2517795 N-{4-[(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide CAS No. 385392-16-5](/img/structure/B2517795.png)
N-{4-[(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide
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Overview
Description
“N-{4-[(6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide” is a complex organic compound. It contains a tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl group, which is a type of heterocyclic compound . The compound also contains an acetamide group, which is a functional group consisting of an acyl group bonded to nitrogen .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . The synthesis methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray characterization . The structure was solved using the direct method and refined to reliability R-factor of 0.0639 using 3180 independent reflections . The crystal structure is further stabilized by intermolecular C-H…N, N-H…N C-H…O, N-H…O, and π-π interactions .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various interactions with sulfur-containing reagents . The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 4-Methyl-5,6,7,8-tetrahydroquinoline has a molecular formula of CHN, an average mass of 147.217 Da, and a monoisotopic mass of 147.104797 Da .Scientific Research Applications
- The synthesized derivatives of Oprea1_055024 have been investigated for their antimicrobial properties . These compounds were evaluated against bacterial (Gram-positive and Gram-negative) and fungal species. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial activity. Their potential lies in combating drug-resistant pathogens.
- Oprea1_055024 derivatives were also screened for anticancer effects. Specifically, compounds d6 and d7 exhibited significant activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). These findings highlight their potential as candidates for breast cancer treatment .
- Computational molecular docking studies were conducted to understand the binding mode of active Oprea1_055024 compounds with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead molecules for rational drug design .
- Beyond biological applications, Oprea1_055024 derivatives have relevance in experimental physics. A technique called sublimation-activated release (SAR) uses the sublimation of camphor to selectively load micrometer-scale particles into magneto-gravitational traps. SAR leverages tungsten probe tips and allows loading of unique particles or those in limited supply. It offers advantages such as low loss, controlled release speed, and versatility in complex trap geometries .
- While not directly related to Oprea1_055024, the field of Operations Research (OR) applies mathematical and statistical models to solve complex problems and aid decision-making processes. Researchers use OR techniques to optimize solutions, address uncertainties, and enhance decision robustness in various domains .
- Oprea1_055024’s heterocyclic thiazole nucleus has broader applications beyond its specific derivatives. Thiazoles are known for their anti-inflammatory, antibacterial, antifungal, and antitumor activities. Understanding their mechanisms and exploring novel applications remains an ongoing area of research .
Antimicrobial Activity
Anticancer Activity
Molecular Docking Studies
Magneto-Gravitational Trapping
Operations Research and Decision-Making
Interdisciplinary Applications
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of such compounds involve the development of new effective methods for their synthesis . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
properties
IUPAC Name |
N-[4-[(6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-11-3-8-16-15(9-11)17-18(20-10-21-19(17)25-16)23-14-6-4-13(5-7-14)22-12(2)24/h4-7,10-11H,3,8-9H2,1-2H3,(H,22,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBARXRHJUPWEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide |
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